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molecular formula C9H14O2 B2662448 Ethyl 2,2-dimethylpent-4-ynoate CAS No. 107540-02-3

Ethyl 2,2-dimethylpent-4-ynoate

Cat. No. B2662448
M. Wt: 154.209
InChI Key: JVIMTZKDPIEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08309540B2

Procedure details

A solution of n-BuLi (199 mL, 498 mmol) as 2.5M in hexane was added slowly to a stirred solution of DIPA (74.3 mL, 521 mmol) in anhydrous THF (500 mL), at −75° C. and under nitrogen. The solution was stirred for 20 minutes, and a solution of ethyl isobutyrate (64 mL, 474 mmol) in THF (100 mL) was added dropwise to the solution over 1.5 hours. The solution was warmed to 0° C. and recooled to −75° C., then a solution of propargyl bromide (53.6 mL, 498 mmol) as 80% in PhMe was added dropwise. The reaction solution was slowly warmed to 22° C. and stirred for 20 hours, then quenched with water (150 mL). The water layer was extracted with ether (2×200 mL). The combined organic layer was washed with water (150 mL), brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was chromatographed on silica gel 60 eluting with 0 to 25% EtOAc in hexane, to give the title product. 1H NMR (500 MHz, CDCl3) δ 4.12 (q, J=7.1 Hz, 2H); 2.41 (s, 2H); 1.98 (s, 1H); 1.25 (s, 6H); 1.23 (t, J=7.1 Hz, 3H) ppm.
Quantity
199 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
53.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3]CC.[C:6]([O:11][CH2:12][CH3:13])(=[O:10])[CH:7]([CH3:9])[CH3:8].[CH2:14](Br)C#C>CCCCCC.C1COCC1.C1(C)C=CC=CC=1>[CH3:8][C:7]([CH3:14])([CH2:9][C:2]#[CH:3])[C:6]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
199 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
53.6 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to −75° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was slowly warmed to 22° C.
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
quenched with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted with ether (2×200 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with water (150 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel 60 eluting with 0 to 25% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C(=O)OCC)(CC#C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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